molecular formula C6H12ClNS B6274604 2-thiaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1639838-89-3

2-thiaspiro[3.3]heptan-6-amine hydrochloride

Cat. No.: B6274604
CAS No.: 1639838-89-3
M. Wt: 165.69 g/mol
InChI Key: LEEKTWRSBYKWBL-UHFFFAOYSA-N
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Description

2-Thiaspiro[3.3]heptan-6-amine hydrochloride (CAS 1639838-89-3) is a spirocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, characterized by two fused rings sharing a central carbon atom, makes it a valuable isostere for flat, aromatic systems and conventional saturated heterocycles like piperidines and thiomorpholines . This scaffold is increasingly utilized as a pharmacophore in the synthesis of compounds with diverse biological activities, including potential applications as antineoplastic, antidepressant, antiviral, and antibacterial agents . The unique properties of spiro heterocyclic compounds, such as spiroconjugation and spirohyperconjugation, along with their ability to match the spatial structures of macromolecules in organisms, underpin their pronounced biological activity . The primary value of this amine derivative lies in its functional group, which serves as a key handle for further synthetic elaboration to create novel molecular entities for drug discovery and lead optimization programs. The compound is provided as the hydrochloride salt to enhance its stability and solubility. This product is intended for research applications only and is not for diagnostic or therapeutic use. Molecular Formula: C6H12ClNS Molecular Weight: 165.69 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1639838-89-3

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

2-thiaspiro[3.3]heptan-6-amine;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H

InChI Key

LEEKTWRSBYKWBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CSC2)N.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Thiaspiro 3.3 Heptan 6 Amine Hydrochloride

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available precursors. For 2-thiaspiro[3.3]heptan-6-amine hydrochloride, the analysis begins by disconnecting the key functional groups and structural bonds.

The initial disconnection targets the amine functionality and the hydrochloride salt, suggesting the final step is the formation of the salt from the free amine, which in turn can be derived from a precursor like a carboxylic acid or a protected amine. The next logical disconnections are the carbon-sulfur bonds of the thietane ring, pointing to a diol precursor that can undergo cyclization with a sulfur source.

Further deconstruction of the spiro[3.3]heptane core itself is considered. A powerful strategy for forming such spirocycles is a double alkylation of a malonate ester. nih.gov This approach effectively breaks down the bicyclic system into a key precursor containing two electrophilic centers. This line of reasoning identifies 2,2-bis(bromomethyl)-1,3-propanediol as a highly suitable and inexpensive starting material for the synthesis. researchgate.net

Multi-Step Synthesis Routes Utilizing 2,2-Bis(bromomethyl)-1,3-propanediol as a Starting Material

The initial phase of the synthesis focuses on constructing the first of the two four-membered rings. The process begins by protecting the two hydroxyl groups of the starting material, 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net The resulting dibromide is then reacted with a malonic ester, such as diethyl malonate, in the presence of a base. researchgate.net This reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The first substitution forms a carbon-carbon bond, and a subsequent intramolecular SN2 reaction displaces the second bromide, leading to the formation of the cyclobutane (B1203170) ring. researchgate.netyoutube.com The resulting diester is then hydrolyzed to yield the corresponding dicarboxylic acid, a key intermediate for the subsequent steps. researchgate.net

Table 1: Key Steps in Cyclobutane Ring Formation

Step Reactants Key Transformation Product Type
1 2,2-bis(bromomethyl)-1,3-propanediol, Protecting Group Hydroxyl protection Protected Dioxane Dibromide
2 Protected Dibromide, Malonic Ester, Base Double SN2 alkylation & cyclization Cyclobutane Diester

With one ring formed, the strategy shifts to constructing the second, sulfur-containing ring. The dicarboxylic acid intermediate from the previous stage is first converted into a Boc-protected amine. researchgate.net The protecting groups on the diol moiety are then removed to regenerate the hydroxyl groups. researchgate.net

To facilitate the formation of the thietane ring, these hydroxyl groups must be converted into good leaving groups. This is efficiently achieved through mesylation, which transforms the diol into a bis-methanesulfonate ester. researchgate.net The final step in forming the spirocyclic core is a nucleophilic thioetherification. The bis-methanesulfonate ester is treated with a sulfur nucleophile, typically sodium sulfide (Na₂S), which displaces both mesylate groups in an intramolecular cyclization to form the thietane ring. researchgate.netnih.gov This double substitution reaction is a common and effective method for synthesizing thietane systems from 1,3-diol derivatives. nih.gov

In the specific synthetic route starting from 2,2-bis(bromomethyl)-1,3-propanediol, the amine functionality is introduced prior to the thietane ring formation by converting the dicarboxylic acid to a Boc-protected amine. researchgate.net The final step of the synthesis is the deprotection of this amine and the formation of the hydrochloride salt.

The Boc (tert-butyloxycarbonyl) protecting group is removed by treating the intermediate with a strong acid, such as hydrochloric acid (HCl). researchgate.net This reaction serves a dual purpose: it liberates the free amine and simultaneously protonates the basic nitrogen atom. The lone pair of electrons on the amine nitrogen reacts with a proton (H⁺) from the hydrochloric acid, forming a positively charged ammonium group (NH₃⁺) and a chloride (Cl⁻) counter-ion. youtube.comspectroscopyonline.com This acid-base reaction results in the formation of the stable, often crystalline, this compound salt. researchgate.netspectroscopyonline.com

Alternative Synthetic Strategies for Spiro[3.3]heptane Frameworks

While the multi-step route from 2,2-bis(bromomethyl)-1,3-propanediol is well-documented for the target compound, other synthetic strategies exist for constructing the parent spiro[3.3]heptane framework. These alternative methods often rely on different bond-forming logic, such as cycloaddition reactions.

Cycloaddition reactions are powerful tools for rapidly building cyclic and spirocyclic systems. nih.gov A [2+2] cycloaddition is a particularly relevant strategy for forming the four-membered rings characteristic of the spiro[3.3]heptane core. nih.gov

One such approach involves the reaction of a ketene with an alkene. For instance, ketenes can be generated in situ from precursors like trichloroacetyl chloride in the presence of zinc metal and then reacted with an appropriate alkene to form a spiro-annulated cyclobutanone derivative. Similarly, the reaction of keteneiminium salts with alkenes can produce spiro[3.3]heptanones. chemrxiv.org These ketone intermediates are valuable as they can be converted into the desired amine functionality through subsequent reactions like reductive amination. chemrxiv.org While not directly reported for the synthesis of 2-thiaspiro[3.3]heptan-6-amine, these cycloaddition strategies represent a viable alternative for constructing the core carbon skeleton, which could then be further functionalized.

Tandem Reaction Sequences for Complex Spirocyclic Architectures

While a specific tandem reaction sequence for the direct synthesis of this compound is not prominently documented, the principles of tandem, cascade, or one-pot reactions are widely applied in the synthesis of other complex spirocycles and offer a conceptual framework for developing more efficient routes to this target molecule. Such sequences, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, can significantly enhance synthetic efficiency by reducing step counts, solvent usage, and purification efforts.

For instance, cascade reactions involving Michael additions and aldol condensations have been effectively used to construct spiro-tetrahydrothiophenes. digitellinc.com A plausible tandem approach for a thiaspiro[3.3]heptane system could involve a Michael addition of a sulfur nucleophile to an appropriate acceptor, followed by an intramolecular cyclization. This strategy could, in theory, form one of the thiacyclobutane rings in a single, orchestrated step.

Another relevant strategy is the use of rearrangement reactions within a tandem sequence. For example, a novel approach to the highly strained spiro[3.3]heptan-1-one motif was developed through a 'strain-relocating' semipinacol rearrangement following a nucleophilic addition. nih.gov This highlights how harnessing ring strain can drive the formation of complex spirocyclic systems.

Furthermore, organocatalytic one-pot asymmetric syntheses have been developed for thiolated spiro-γ-lactam oxindoles, demonstrating the power of cascade reactions to build multiple stereocenters in a single operation. buchler-gmbh.com Adapting such a concept, a tandem sequence for 2-thiaspiro[3.3]heptan-6-amine could be envisioned starting from a precursor that undergoes a series of intramolecular cyclizations and functional group transformations under the control of a suitable catalyst.

The development of a bespoke tandem reaction for this compound would likely involve the careful design of a starting material bearing the necessary functionalities poised for sequential ring closure. This could potentially involve a double alkylation of a sulfur-containing nucleophile with a dielectrophile that also contains a masked amine functionality, all occurring in a single pot.

Scalability and Efficiency Considerations in this compound Synthesis

Key Efficiency and Scalability Considerations:

Reagent Cost and Availability: The cost and availability of starting materials and reagents for each of the nine steps are crucial. The use of inexpensive and readily available starting materials like 2,2-bis(bromomethyl)-1,3-propanediol is advantageous. researchgate.net

Reaction Conditions: The conditions for each reaction, including temperature, pressure, and reaction time, impact scalability. For example, the cyclization to form the thia derivative involved stirring at 80°C for 16 hours in DMSO, which may require specialized equipment and significant energy input on a large scale. researchgate.net

Purification Methods: The need for chromatographic purification at multiple stages can be a significant bottleneck in scaling up a synthesis. Processes that yield crystalline products that can be purified by simple filtration and washing are highly desirable.

Waste Generation: A lengthy synthesis generates a considerable amount of solvent and reagent waste, which has both environmental and economic implications.

To improve the scalability and efficiency of the synthesis of this compound, several strategies could be considered. Convergent synthetic approaches, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than linear syntheses. The development of a one-pot or tandem reaction, as discussed in the previous section, would be a significant advancement.

Furthermore, process optimization of the existing nine-step synthesis could lead to improvements. This would involve a detailed study of each step to maximize yield, minimize reaction times, and replace hazardous or expensive reagents with more sustainable alternatives. For instance, research into the synthesis of other functionalized spiro[3.3]heptanes has demonstrated the feasibility of preparing key intermediates on a kilogram scale, suggesting that with further development, the synthesis of this compound could also be adapted for large-scale production. chemrxiv.orgchemrxiv.org

Below is a table summarizing the key steps in the reported synthesis of 6-amino-2-thiaspiro chemrxiv.orgchemrxiv.orgheptane hydrochloride and the associated considerations for scalability. researchgate.net

StepTransformationReagents & ConditionsScalability & Efficiency Considerations
1-4Formation of cyclobutane dicarboxylic acidProtection, malonic ester synthesis, hydrolysisMultiple steps, potential for yield loss.
5-6Conversion of dicarboxylic acid to Boc-protected amineCurtius rearrangement or similarUse of potentially hazardous reagents (azides).
7Deprotection of diolHydrogenationRequires specialized hydrogenation equipment.
8Sulfonylation of diolMesyl chloride, baseStandard transformation, generally scalable.
9Thia-cyclization and deprotectionSodium sulfide, acid hydrolysisLong reaction time, potential for side reactions.

This detailed analysis underscores the importance of strategic planning in synthetic route design, balancing the novelty of chemical transformations with the practical demands of large-scale and efficient production.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-thiaspiro[3.3]heptan-6-amine hydrochloride, NMR is crucial for confirming the connectivity of the spirocyclic system and the position of the amine group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The structure of this compound features several distinct proton environments. The protons on the thietane ring are expected to resonate at a different chemical shift compared to those on the cyclobutane (B1203170) ring due to the influence of the adjacent sulfur atom.

The protonated amine group (-NH3+) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methine proton (CH-N) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the two four-membered rings would present as complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative, as experimental data is not available. Chemical shifts (δ) are in ppm.)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H1, H3 (CH₂-S)2.8 - 3.2Multiplet
H5, H7 (CH₂)2.2 - 2.6Multiplet
H6 (CH-N)3.5 - 3.9Multiplet
-NH₃⁺8.0 - 9.0Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spirocyclic nature of the compound means there is a central quaternary spiro-carbon (C4), which would appear as a unique singlet in the ¹³C NMR spectrum. The carbons adjacent to the sulfur atom (C1, C3) would be shifted downfield compared to the other aliphatic carbons. The carbon bearing the amine group (C6) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, as experimental data is not available. Chemical shifts (δ) are in ppm.)

Carbon Assignment Predicted Chemical Shift (ppm)
C1, C3 (CH₂-S)30 - 35
C4 (Spiro-C)40 - 45
C5, C7 (CH₂)35 - 40
C6 (CH-N)50 - 55

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclobutane and thietane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary spiro-carbon by observing correlations from the surrounding methylene protons.

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. A study on the synthesis of this compound indicates that Electrospray Ionization (ESI) and Chemical Ionization (CI) were the techniques used. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of the compound. For the free base of 2-thiaspiro[3.3]heptan-6-amine (C₆H₁₁NS), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) provides strong evidence for the correct chemical formula.

Table 3: HRMS Data for the Free Base C₆H₁₁NS

Parameter Value
FormulaC₆H₁₁NS
Calculated Exact Mass129.0612 Da
Expected Measurement (HRMS)129.0612 ± 0.0006 Da

Electrospray Ionization (ESI) and Chemical Ionization (CI) Techniques

ESI and CI are soft ionization techniques that are well-suited for analyzing polar molecules like amine hydrochlorides, as they tend to produce the protonated molecular ion with minimal fragmentation.

Electrospray Ionization (ESI) is ideal for polar and ionic compounds. In positive ion mode ESI-MS, this compound would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the neutral molecule. This would appear at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton.

Chemical Ionization (CI) is another soft ionization method that involves the use of a reagent gas. It also typically yields a strong signal for the [M+H]⁺ ion, confirming the molecular weight of the analyte.

The primary ion observed in the mass spectrum for this compound would be that of the cation (the free amine), C₆H₁₂NS⁺, confirming the molecular weight of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary amine, present as a hydrochloride salt, will show distinctive stretching and bending vibrations. The N-H stretching vibrations of a primary amine hydrochloride typically appear as a broad band in the region of 3200-2800 cm⁻¹. This broadening is a result of hydrogen bonding. Additionally, the N-H bending (scissoring) vibration is expected in the 1620-1560 cm⁻¹ range.

The carbon-sulfur (C-S) single bond of the thioether within the spirocyclic ring system gives rise to a weaker absorption, which can be more challenging to assign definitively. Generally, C-S stretching vibrations are observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

The spiro[3.3]heptane framework, composed of two cyclobutane rings sharing a central carbon atom, will contribute to the C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the CH and CH₂ groups are expected in the 3000-2850 cm⁻¹ region. The CH₂ scissoring and wagging vibrations will also be present in the fingerprint region, typically around 1470-1440 cm⁻¹.

A representative summary of the expected IR absorption bands for this compound is presented in the interactive data table below.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Amine Hydrochloride (-NH₃⁺)N-H Stretch3200 - 2800Strong, Broad
Amine Hydrochloride (-NH₃⁺)N-H Bend (Asymmetric)1620 - 1560Medium
Amine Hydrochloride (-NH₃⁺)N-H Bend (Symmetric)1550 - 1480Medium
Aliphatic C-H (sp³)C-H Stretch3000 - 2850Medium to Strong
Aliphatic CH₂C-H Bend (Scissoring)1470 - 1440Medium
Thioether (C-S)C-S Stretch800 - 600Weak to Medium

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for determining the purity of a compound and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment, while chiral chromatography is specifically employed for the resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify each component in a mixture. For a polar compound like this compound, reversed-phase HPLC is a suitable method for purity profiling. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol. The inclusion of an acidic additive, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution for amines. Detection is commonly achieved using an ultraviolet (UV) detector, as the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

A hypothetical HPLC method for the purity analysis of this compound is detailed in the interactive table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm or ELSD
Injection Volume10 µL

This compound possesses a chiral center at the spiro carbon atom, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of column chromatography used to separate these non-superimposable mirror images. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the resolution of a primary amine like 2-thiaspiro[3.3]heptan-6-amine, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A basic additive, for instance, diethylamine (DEA), is often included to improve peak shape and prevent strong interactions with the stationary phase.

A plausible chiral HPLC method for the enantiomeric resolution of 2-thiaspiro[3.3]heptan-6-amine is outlined in the interactive data table below.

ParameterCondition
ColumnCellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 215 nm
Injection Volume5 µL

Theoretical and Computational Investigations of 2 Thiaspiro 3.3 Heptan 6 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 2-thiaspiro[3.3]heptan-6-amine hydrochloride, these methods can predict its geometry, stability, and chemical reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies on Conformational Preferences

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers. Density Functional Theory (DFT) is a powerful computational method used to determine the preferred conformations of a molecule and their relative energies.

By employing a functional, such as B3LYP, and a suitable basis set, like 6-31G*, the potential energy surface of the molecule can be systematically scanned. This process identifies various energy minima, each corresponding to a stable conformer. The analysis would likely reveal that the puckering of the two cyclobutane (B1203170) rings and the orientation of the amine group are the primary determinants of the conformational landscape. The relative energies of these conformers indicate their population at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Key Dihedral Angle(s) (°) Relative Energy (kcal/mol)
A (Chair-like) C1-C5-C4-C3 = 45.2 0.00
B (Boat-like) C1-C5-C4-C3 = -5.8 1.25

Note: This data is illustrative and not based on actual experimental or computational results.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The nitrogen atom of the amine group and the sulfur atom are expected to have significant contributions to the HOMO, making them likely sites for electrophilic attack. The regions around the carbon atoms adjacent to these heteroatoms would likely feature prominently in the LUMO. This analysis is vital for predicting potential reaction pathways and designing new synthetic routes.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -8.54
LUMO 1.23

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD allows for the exploration of the conformational landscape and the transitions between different conformers.

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more biologically relevant environment. This would involve tracking the trajectories of all atoms over a period of nanoseconds or longer. The results would show the flexibility of the spirocyclic core and the dynamics of the interactions between the amine group, the hydrochloride counter-ion, and the surrounding solvent molecules. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. For a novel scaffold like 2-thiaspiro[3.3]heptane, QSAR studies would be invaluable for guiding the synthesis of more potent and selective analogs.

A QSAR study would involve synthesizing a library of derivatives of 2-thiaspiro[3.3]heptan-6-amine and testing their biological activity. A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates these descriptors to the observed activity. This model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development. The spirocyclic nature of the core is a key structural feature that would be a focus of such optimization efforts. nih.gov

Investigation of Molecular Interactions and Biological Target Research Paradigms

Role as a Privileged Scaffold in Ligand Design

The spiro[3.3]heptane framework, particularly when incorporating heteroatoms, is increasingly recognized as a privileged scaffold in modern drug discovery. researchgate.net These scaffolds offer a defined three-dimensional geometry, moving away from the flat, two-dimensional structures that have historically dominated medicinal chemistry. univ.kiev.ua The rigid nature of the 2-thiaspiro[3.3]heptane moiety provides a fixed orientation for appended functional groups, which can lead to improved binding affinity and selectivity for biological targets.

Bioisosteric Replacement Strategies with Spiro[3.3]heptane Scaffolds

Bioisosteric replacement is a cornerstone strategy in drug design, where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance pharmacological activity or optimize pharmacokinetic profiles. univ.kiev.ua The spiro[3.3]heptane scaffold has emerged as a versatile bioisostere for various cyclic systems.

Benzene (B151609) Ring Bioisostere : The parent spiro[3.3]heptane has been successfully used as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.gov This replacement can improve physicochemical properties such as solubility while maintaining biological activity. For instance, replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in patent-free analogs with high potency. chemrxiv.orgnih.gov

Saturated Heterocycle Bioisostere : Heterocyclic spiro[3.3]heptanes are valuable as surrogates for common saturated heterocycles. For example, 2-azaspiro[3.3]heptane is considered a bioisostere of piperidine, and 2,6-diazaspiro[3.3]heptane can replace piperazine. univ.kiev.uaresearchgate.net Following this logic, the 2-thiaspiro[3.3]heptane core, as found in the title compound, is considered a structural analog and potential bioisostere for thiomorpholine. researchgate.net This strategy allows medicinal chemists to explore novel chemical space with improved drug-like properties.

The table below illustrates the impact of replacing a phenyl ring with a spiro[3.3]heptane scaffold on the physicochemical properties of the drug Sonidegib. chemrxiv.org

PropertySonidegib (Phenyl core)trans-Spiro[3.3]heptane Analogcis-Spiro[3.3]heptane Analog
Calculated logP (clogP) 6.86.06.0
Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) 1836156

This interactive table demonstrates that the spiro[3.3]heptane replacement decreased lipophilicity (lower clogP) but also reduced metabolic stability in this specific case.

Conformational Constraints Imparted by Spiro[3.3]heptane Moiety

A key advantage of the spiro[3.3]heptane scaffold is the significant conformational restriction it imposes on a molecule. researchgate.netresearchgate.net Unlike flexible aliphatic chains or even conformationally mobile rings like cyclohexane, the spirocyclic system locks the molecule into a more defined shape.

This rigidity is beneficial for several reasons:

Reduced Entropy Loss upon Binding : Flexible molecules must adopt a specific conformation to bind to their target, which is entropically unfavorable. By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher binding affinity.

Improved Selectivity : The well-defined spatial arrangement of substituents can enhance selectivity for the intended target over off-targets, as the rigid structure may not fit well into the binding sites of other proteins.

Defined Exit Vectors : The spiro[3.3]heptane core presents substituents at specific, non-collinear angles, which is a departure from the linear vectors of para-substituted benzene rings. chemrxiv.orgnih.gov This precise and predictable three-dimensional positioning of functional groups allows for fine-tuning interactions within a protein's binding pocket.

Mechanistic Studies of 2-Thiaspiro[3.3]heptan-6-amine Hydrochloride and its Derivatives at the Molecular Level in vitro

While the synthesis of this compound has been reported, detailed in vitro mechanistic studies for this specific compound are not extensively documented in the public domain. researchgate.net However, the general approach to elucidating the molecular mechanism of such a compound follows established pharmacological and biochemical paradigms. The investigation would focus on its interaction with specific biological targets, which are often identified through the chemical proteomics approaches described in the following section.

Once putative targets are identified, a battery of in vitro assays is employed to validate these interactions and quantify their functional consequences. These studies typically include:

Enzyme Inhibition Assays : If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine inhibitory potency (e.g., IC₅₀ value).

Receptor Binding Assays : For receptor targets, radioligand binding assays or surface plasmon resonance (SPR) can be used to measure the compound's binding affinity (Kᵢ or Kᴅ).

Cell-Based Functional Assays : These assays measure the downstream cellular consequences of the compound interacting with its target. This could involve quantifying changes in second messenger levels, reporter gene expression, protein-protein interactions, or cellular proliferation.

Structural Biology : Techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the compound bound to its target protein, providing a detailed, atomic-level understanding of the molecular interactions driving the binding event.

For a compound like 2-thiaspiro[3.3]heptan-6-amine, which contains a basic amine, initial hypotheses might center on targets that recognize charged or polar moieties, such as certain G-protein coupled receptors (GPCRs), ion channels, or kinases.

Chemical Proteomics and Probe-Based Approaches for Target Identification in vitro

Identifying the specific protein targets of a novel bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.gov Chemical proteomics has emerged as a powerful set of techniques to achieve this by mapping the interactions between small molecules and proteins on a proteome-wide scale. nih.govmdpi.com Two prominent strategies are Affinity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). researchgate.net

Affinity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.gov While traditional ABPP uses probes that covalently bind to an enzyme's active site, a variation known as Affinity-Based Protein Profiling (AfBPP) is suitable for non-covalent inhibitors. magtechjournal.com

An affinity-based probe (AfBP) for a derivative of 2-thiaspiro[3.3]heptan-6-amine would typically consist of three components:

Recognition Motif : The spiro[3.3]heptane scaffold itself, which provides the affinity for the target protein(s).

Photo-reactive Group : A group, such as a diazirine or benzophenone, that becomes highly reactive upon UV irradiation, forming a covalent bond with nearby amino acid residues in the protein's binding site. nih.govresearchgate.net

Reporter Tag : A tag, like an alkyne or azide, that allows for visualization or enrichment via "click chemistry" ligation to a fluorescent dye or biotin.

In a typical competitive AfBPP experiment, a cell lysate is incubated with the test compound (this compound) before the addition of the affinity probe. If the test compound binds to a target protein, it will block the binding of the probe, leading to a reduction in the reporter signal for that specific protein. This allows for the identification of proteins that directly interact with the compound of interest. researchgate.net

Compound-Centric Chemical Proteomics (CCCP) Strategies

Compound-Centric Chemical Proteomics (CCCP) is an affinity chromatography-based approach used for target discovery. nih.gov Unlike ABPP, which profiles the functional state of enzymes, CCCP aims to identify any protein that physically interacts with a given small molecule. mdpi.com

The general workflow for a CCCP experiment using this compound involves:

Immobilization : The compound is chemically attached to a solid support, such as agarose or magnetic beads, creating an "affinity matrix." A linker is often used, and its attachment point on the compound is chosen carefully to minimize interference with its protein-binding epitope.

Incubation : The affinity matrix is incubated with a complex protein mixture, such as a cell or tissue lysate.

Pull-down and Washing : Proteins that bind to the immobilized compound are "pulled down." Non-specifically bound proteins are removed through a series of stringent washing steps.

Elution and Identification : The specifically bound proteins are eluted from the beads, separated (typically by SDS-PAGE), and identified using mass spectrometry.

This method is highly effective for discovering novel or unexpected targets, as it is not limited to specific enzyme classes and can identify non-enzymatic targets like structural proteins or transcription factors. nih.gov

The following table provides a comparative overview of the ABPP and CCCP methodologies.

FeatureAffinity-Based Protein Profiling (ABPP)Compound-Centric Chemical Proteomics (CCCP)
Principle Profiles the functional state of proteins; often targets enzyme classes. nih.govIdentifies proteins based on physical binding to an immobilized compound. nih.gov
Compound State Free compound competes with a probe for binding in solution. researchgate.netCompound is immobilized on a solid support (beads). mdpi.com
Requirement Requires synthesis of a specific chemical probe (AfBP). researchgate.netRequires chemical synthesis to immobilize the compound.
Primary Output Identifies proteins whose functional activity is modulated by the compound.Provides a list of proteins that physically interact with the compound.
Strengths Provides functional information; can be performed in living cells.Unbiased target identification; can identify non-enzymatic targets. nih.gov
Limitations Probe design can be challenging; may not detect all binding events. rsc.orgImmobilization may alter binding; risk of identifying non-specific binders.

In Vitro Ligand-Target Binding Affinity of this compound Remains Largely Uncharacterized in Publicly Available Research

Despite the growing interest in spirocyclic scaffolds in medicinal chemistry, detailed in vitro ligand-target binding affinity studies for the specific compound this compound are not extensively documented in publicly accessible scientific literature. While research has been conducted on the synthesis and potential utility of this compound class, specific data on its interactions with biological targets such as enzymes and receptors, including inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are conspicuously absent from the reviewed sources.

Spiro[3.3]heptane derivatives are recognized for their unique three-dimensional structures, which can serve as bioisosteres for more common ring systems, potentially offering improved pharmacological properties. The introduction of a sulfur atom into the spirocyclic core, as seen in this compound, further diversifies the chemical space and potential biological activity.

General research into related spiro compounds has suggested a range of possible biological applications. For instance, derivatives of the closely related azaspiro[3.3]heptane scaffold have been investigated as inhibitors of various kinases. However, direct evidence of such activity or any other specific ligand-target interactions for this compound is not available.

The absence of detailed in vitro binding affinity data in the public domain suggests that either such studies have not been widely performed, the results have not been published, or they are contained within proprietary research not accessible to the public. As such, a comprehensive understanding of the molecular interactions and specific biological targets of this compound awaits further investigation and dissemination of research findings.

Without specific data from enzyme inhibition or receptor binding assays, it is not possible to construct data tables detailing the in vitro ligand-target binding affinity for this compound.

Derivatization and Functionalization Strategies for 2 Thiaspiro 3.3 Heptan 6 Amine Hydrochloride

Modification at the Amine Functionality

The primary amine group in 2-thiaspiro[3.3]heptan-6-amine is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Alkylation and Acylation Reactions

Alkylation of the amine can be achieved through reactions with various alkylating agents such as alkyl halides or sulfates. These reactions, typically carried out in the presence of a base to neutralize the generated acid, lead to the formation of secondary, tertiary, or even quaternary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reductive amination, a two-step process involving the formation of an imine or iminium ion followed by reduction, offers a more controlled method for mono-alkylation. thieme-connect.de

Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) readily forms amide bonds. These reactions are generally high-yielding and can be used to introduce a wide variety of substituents. Microwave-assisted direct amidation of amines with carboxylic acids in the presence of a catalyst like ceric ammonium nitrate represents a more environmentally friendly approach. mdpi.com

Table 1: Representative Alkylation and Acylation Reactions for Primary Amines

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)Secondary or Tertiary Amine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Secondary or Tertiary Amine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N)Amide
Amide CouplingCarboxylic acid, Coupling agent (e.g., DCC, HATU), BaseAmide

Formation of Amides and Imines

The formation of amides , as mentioned above, is a robust and widely used transformation. The stability of the amide bond makes it a common feature in pharmaceuticals and other biologically active molecules. The synthesis of amides from 2-thiaspiro[3.3]heptan-6-amine can be achieved through various methods, including the use of activated carboxylic acid derivatives or in-situ coupling reagents. mdpi.com A general method for amide synthesis involves the direct reaction of a carboxylic acid and an amine. researchgate.net

Imines , also known as Schiff bases, are formed through the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org The formation of imines is a reversible process, and the resulting C=N double bond can be subsequently reduced to afford a secondary amine, as seen in reductive amination. thieme-connect.demasterorganicchemistry.com Various catalysts and reaction conditions can be employed to promote imine formation, including the use of Lewis acids or dehydrating agents. organic-chemistry.org

Ring System Modifications and Analog Synthesis

Altering the spiro[3.3]heptane core is a powerful strategy to fine-tune the three-dimensional shape and electronic properties of the molecule.

Incorporation of Halogenated Substituents (e.g., Difluoro-Analogues)

The introduction of fluorine atoms into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity. The synthesis of gem-difluorinated spiro[3.3]heptane derivatives has been reported, providing a pathway to difluoro-analogues of 2-thiaspiro[3.3]heptan-6-amine. A multi-gram synthesis of 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid has been developed, which can serve as a precursor to various functionalized difluorospiro[3.3]heptanes. nih.gov This approach allows for the creation of analogues where the hydrogen atoms on one of the cyclobutane (B1203170) rings are replaced by fluorine, which can have profound effects on the molecule's properties. The synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane has also been documented. nih.gov

Synthesis of Spiro[3.3]heptane Analogues with Different Heteroatoms (e.g., Oxa-, Aza- Derivatives)

Table 2: Heteroatom-Containing Spiro[3.3]heptane Analogues

AnalogueHeteroatom(s)Potential Properties
2-Oxa-6-azaspiro[3.3]heptaneOxygen, NitrogenIncreased polarity, potential for hydrogen bonding
2,6-Diazaspiro[3.3]heptaneNitrogenBasic centers, multiple points for derivatization

Strategies for Chiral Synthesis and Stereoselective Derivatization

The spiro[3.3]heptane scaffold can exhibit axial chirality when appropriately substituted. The development of methods for the chiral synthesis and stereoselective derivatization of these compounds is essential for accessing enantiomerically pure materials for biological evaluation.

Enzyme-catalyzed asymmetric hydrolysis has been successfully employed for the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives, yielding products with axial chirality. rsc.org This biocatalytic approach offers a green and efficient method for obtaining enantiomerically enriched compounds.

Another powerful strategy involves the use of chiral auxiliaries. For instance, a modified Strecker reaction employing Ellman's sulfinamide as a chiral auxiliary has been used in the synthesis of spirocyclic glutamic acid analogs. nih.gov This method allows for the diastereoselective formation of amino acid derivatives built on the spiro[3.3]heptane framework, with the different stereoisomers being separable by chromatography. nih.gov These approaches provide viable pathways to enantiomerically pure or enriched 2-thiaspiro[3.3]heptan-6-amine derivatives and their analogues, which are critical for understanding their structure-activity relationships.

Asymmetric Synthetic Routes

While specific asymmetric synthetic routes for 2-thiaspiro[3.3]heptan-6-amine hydrochloride are not extensively documented in publicly available literature, strategies employed for analogous aza-spiro[3.3]heptanes provide a strong foundation for the development of such methods. These approaches often rely on the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.

One prominent strategy involves the diastereoselective addition of a nucleophile to a chiral imine. For instance, the synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity through the addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's chiral N-tert-butanesulfinyl imines. rsc.orgresearchgate.net This methodology proceeds in a three-step sequence: diastereoselective addition, reduction of the ester, and subsequent intramolecular cyclization to form the spirocyclic core. The chiral sulfinyl group effectively directs the approach of the nucleophile, leading to a high degree of stereocontrol. A similar approach could be envisioned for the synthesis of chiral precursors to 2-thiaspiro[3.3]heptan-6-amine.

The following table summarizes the key aspects of this asymmetric approach for aza-spiro[3.3]heptanes, which could be adapted for the thia-analog.

Step Description Key Reagents/Conditions Reported Diastereomeric Ratio (dr)
1Diastereoselective AdditionEthyl cyclobutanecarboxylate, LDA, Chiral N-tert-butanesulfinyl imineUp to 98:2 rsc.org
2ReductionLiAlH4 or other suitable reducing agentNot applicable
3Intramolecular CyclizationMesylation followed by base-mediated ring closureNot applicable

Another potential avenue for the asymmetric synthesis of 2-thiaspiro[3.3]heptan-6-amine involves the use of chiral catalysts in key bond-forming reactions that establish the stereocenter. While specific examples for the thia-spiro[3.3]heptane amine are scarce, the broader field of asymmetric catalysis offers numerous possibilities that could be explored.

Kinetic Resolution Techniques

Kinetic resolution presents a viable alternative for obtaining enantiomerically enriched 2-thiaspiro[3.3]heptan-6-amine from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent or catalyst.

Enzymatic Resolution:

Enzymatic methods are powerful tools for the kinetic resolution of chiral amines and their derivatives. Lipases and proteases are commonly employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized product. For example, enzyme-catalyzed asymmetric hydrolysis has been successfully applied to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org This suggests that a similar enzymatic approach could be developed for an appropriately derivatized form of 2-thiaspiro[3.3]heptan-6-amine.

The general principle of enzymatic kinetic resolution is outlined in the table below.

Technique Description Typical Enzymes Potential Application
Enantioselective AcylationA racemic amine is treated with an acyl donor in the presence of an enzyme. One enantiomer is acylated at a faster rate.Lipases (e.g., Candida antarctica lipase B)Resolution of racemic 2-thiaspiro[3.3]heptan-6-amine.
Enantioselective HydrolysisA racemic N-acyl derivative is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the acyl group from one enantiomer.Proteases, AcylasesResolution of a racemic N-acyl-2-thiaspiro[3.3]heptan-6-amine derivative.

Chemical Kinetic Resolution:

Non-enzymatic kinetic resolution often involves the use of chiral acylating agents or catalysts. Chiral N-heterocyclic carbenes (NHCs) and chiral 4-dimethylaminopyridine (DMAP) analogs have emerged as effective catalysts for the kinetic resolution of amines through enantioselective acylation. ethz.chethz.ch These catalysts activate an acylating agent, and the chiral environment of the catalyst leads to a preferential reaction with one enantiomer of the amine.

The applicability of such methods to 2-thiaspiro[3.3]heptan-6-amine would depend on the steric and electronic properties of the amine, but these approaches represent a promising area for investigation. The development of a successful kinetic resolution protocol would provide a practical means to access both enantiomers of this intriguing spirocyclic compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Underexplored Chemical Space within Thiaspiro[3.3]heptane Systems

The thiaspiro[3.3]heptane core represents a largely untapped area of chemical space with considerable potential for the discovery of novel bioactive molecules. While the parent amine hydrochloride has been synthesized, the systematic exploration of its derivatives remains a fertile ground for research. Future efforts will likely focus on the diversification of the thiaspiro[3.3]heptane scaffold to create libraries of analogs with a wide range of functionalities.

Key areas of exploration will include:

Substitution at the amine: Functionalization of the primary amine group can introduce a variety of pharmacophoric features, allowing for the modulation of target binding and physicochemical properties.

Modification of the cyclobutane (B1203170) rings: Introduction of substituents on the carbon framework of the cyclobutane rings can influence the compound's conformation and provide additional vectors for interaction with biological targets.

Oxidation state of the sulfur atom: The thioether linkage presents an opportunity for oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule.

Systematic exploration of this chemical space will be crucial for understanding the structure-activity relationships (SAR) of thiaspiro[3.3]heptane derivatives and for identifying new lead compounds for drug discovery programs. The development of diverse libraries of these compounds will provide a valuable resource for screening against a wide array of biological targets.

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The vastness of the potential chemical space for thiaspiro[3.3]heptane derivatives makes traditional, serial synthesis and screening approaches inefficient. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery of novel analogs with desired biological activities.

Future research in this area will likely involve:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to generate novel thiaspiro[3.3]heptane structures with predicted druglike properties. These models can explore the chemical space in silico to propose new molecules that are synthetically feasible and have a high probability of interacting with a specific biological target.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be developed to predict key properties of thiaspiro[3.-amine hydrochloride and its analogs, such as solubility, membrane permeability, metabolic stability, and target binding affinity. These predictive tools can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can aid in the development of efficient synthetic routes to novel thiaspiro[3.3]heptane derivatives. By analyzing the target molecule, these algorithms can suggest potential starting materials and reaction pathways, facilitating the practical realization of in silico-designed compounds.

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The broader application of the thiaspiro[3.3]heptane scaffold in drug discovery is currently limited by the accessibility of a diverse range of functionalized derivatives. The development of novel, efficient, and scalable synthetic methodologies is therefore a critical area for future research.

Key focuses for synthetic innovation include:

Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure thiaspiro[3.3]heptane derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Late-Stage Functionalization: Methods that allow for the introduction of chemical diversity at a late stage in the synthetic sequence are highly desirable. This approach enables the rapid generation of a wide array of analogs from a common intermediate, facilitating the exploration of structure-activity relationships.

Flow Chemistry and Automation: The implementation of continuous flow technologies and automated synthesis platforms can significantly enhance the efficiency, safety, and scalability of thiaspiro[3.3]heptane synthesis. These technologies are particularly well-suited for the construction of compound libraries for high-throughput screening.

By expanding the synthetic chemist's toolbox for the construction and functionalization of the thiaspiro[3.3]heptane core, the full potential of this unique scaffold can be unlocked for applications in medicinal chemistry.

Application in Advanced Chemical Probes and Biological Tool Compounds

Beyond their potential as therapeutic agents, derivatives of 2-thiaspiro[3.3]heptan-6-amine hydrochloride can serve as valuable chemical probes and biological tool compounds for elucidating complex biological processes. The rigid and well-defined three-dimensional structure of the thiaspiro[3.3]heptane scaffold makes it an ideal framework for the design of highly selective molecular probes.

Future applications in this domain may include:

Photoaffinity Probes: Incorporation of photoreactive groups onto the thiaspiro[3.3]heptane scaffold can enable the identification of the direct binding partners of these compounds within a complex biological system.

Fluorescent Probes: Attachment of fluorophores can allow for the visualization of the subcellular localization and dynamics of target proteins.

Bifunctional Molecules and Degraders: The thiaspiro[3.3]heptane core can be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to induce the targeted degradation of specific proteins.

The development of a suite of thiaspiro[3.3]heptane-based chemical tools will provide researchers with new avenues to investigate protein function and to validate novel drug targets, thereby advancing our understanding of human biology and disease.

Q & A

Q. Optimization Tips :

  • Adjust stoichiometric ratios to minimize side reactions.
  • Use low-temperature conditions (-20°C) to stabilize reactive intermediates.
  • Employ high-resolution mass spectrometry (HRMS) to confirm intermediate structures.

Q. Table 1: Example Reaction Conditions

ParameterCondition
SolventTHF
TemperatureRoom temperature (20–25°C)
Reaction Time72 hours
Purification MethodColumn chromatography (silica gel)

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Structural validation requires a multi-technique approach:

Nuclear Magnetic Resonance (NMR) :

  • 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone.
  • 1^1H-15^{15}N HMBC for nitrogen connectivity in the spirocyclic system.

X-ray Crystallography : Resolve absolute configuration and bond angles (if crystals are obtainable).

Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+^+ ion at m/z 164.06).

Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages .

Critical Note : Cross-validate results with reference spectra of analogous spirocyclic compounds to rule out isomeric impurities.

How should researchers assess the compound's stability under different storage conditions?

Methodological Answer:
Stability studies should follow ICH guidelines:

Accelerated Degradation :

  • Expose the compound to 40°C/75% relative humidity (RH) for 6 months.
  • Analyze degradation products via HPLC-UV or LC-MS.

Photostability : Use a xenon lamp (ICH Q1B) to test light sensitivity.

Long-Term Storage : Store at -20°C in amber vials with desiccants; monitor every 3 months for clumping or discoloration .

Q. Table 2: Stability Parameters

ConditionTest IntervalKey Metrics
25°C/60% RH0, 3, 6 monthsPurity (HPLC), moisture content
40°C/75% RH0, 1, 3 monthsDegradation products
Light (1.2 million lux-hours)0, 7, 14 daysPhotodegradation

Advanced Research Questions

How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?

Methodological Answer:
Contradictions in NMR or MS data often arise from:

Dynamic Effects : Conformational flexibility in the spirocyclic system. Use variable-temperature NMR to observe exchange broadening.

Isomeric Impurities : Employ chiral HPLC to separate enantiomers or diastereomers.

Artifact Peaks : Confirm via heteronuclear experiments (e.g., 1^1H-13^{13}C HSQC) to distinguish genuine signals from noise.

Crystallographic Validation : Compare spectral data with X-ray structures of analogous compounds .

Case Study : If 1^1H NMR shows unexpected splitting, perform NOESY to assess spatial proximity of protons.

What experimental design considerations are essential for evaluating the biological activity of this compound in in vivo models?

Methodological Answer:
For preclinical studies (e.g., burn treatment models):

Dose Optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life.

Formulation : Develop hydrogels or liposomal carriers for controlled release (see Metformin hydrochloride hydrogel methodology ).

Endpoint Selection : Measure inflammatory markers (e.g., IL-6, TNF-α) and tissue regeneration rates.

Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and statistical rigor.

Q. Key Parameters :

  • Use sham-operated controls.
  • Apply randomization and blinding to reduce bias.

What strategies are effective in elucidating the reaction mechanisms involving this spirocyclic amine hydrochloride?

Methodological Answer:
Mechanistic studies require:

Isotopic Labeling : Introduce 15^{15}N or 34^{34}S to track bond reorganization via MS/MS.

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers.

Kinetic Profiling : Use stopped-flow spectroscopy to capture intermediates in sub-second reactions.

Cross-Validation : Compare experimental data with mechanistic proposals for analogous spirocyclic systems .

Example : For ring-opening reactions, monitor 19^{19}F NMR if fluorine-containing reagents are used.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.